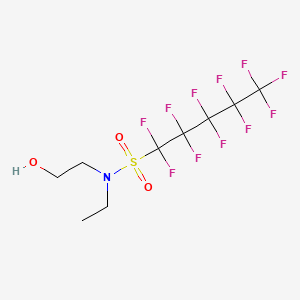

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)-

Description

This compound (CAS 68555-74-8) is a perfluoroalkyl sulfonamide (PFAS) characterized by a perfluorinated pentane chain (C5F11) and a sulfonamide group substituted with an ethyl and a 2-hydroxyethyl moiety. Its molecular formula is C7H5F11NO3S, inferred from structural analogs . PFAS compounds like this are widely used in industrial applications, including surfactants, coatings, and fire-fighting foams, but are subject to regulatory scrutiny due to persistence and bioaccumulation risks .

Properties

CAS No. |

68555-72-6 |

|---|---|

Molecular Formula |

C9H10F11NO3S C5F11SO2N(C2H5)CH2CH2OH |

Molecular Weight |

421.23 g/mol |

IUPAC Name |

N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)pentane-1-sulfonamide |

InChI |

InChI=1S/C9H10F11NO3S/c1-2-21(3-4-22)25(23,24)9(19,20)7(14,15)5(10,11)6(12,13)8(16,17)18/h22H,2-4H2,1H3 |

InChI Key |

GBPAQIZWHVCENQ-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCO)S(=O)(=O)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F |

Origin of Product |

United States |

Preparation Methods

Formation of the Sulfonamide Backbone

- Starting Materials: Pentanesulfonyl chloride and ethylamine are commonly used to form the N-ethylpentanesulfonamide intermediate.

- Reaction Conditions: The sulfonyl chloride reacts with ethylamine under controlled temperature and inert atmosphere to avoid side reactions, typically in an aprotic solvent such as dichloromethane or tetrahydrofuran.

- Mechanism: Nucleophilic substitution of the sulfonyl chloride by the amine nitrogen forms the sulfonamide linkage.

Functionalization of the Nitrogen Substituents

- Hydroxyethylation: The N-(2-hydroxyethyl) group is introduced by reacting the sulfonamide nitrogen with ethylene oxide or 2-chloroethanol under basic conditions.

- Phosphorylation (Optional): In related compounds such as the phosphonooxy derivative, phosphorylation of the hydroxyethyl group is performed using reagents like phosphorus oxychloride (POCl3) or phosphoric acid derivatives.

- Reaction Optimization: The hydroxyethylation step is critical for imparting hydrophilicity and reactivity to the molecule, influencing its interaction with biological targets and environmental behavior.

Summary Table of Preparation Steps

| Step Number | Process Description | Reagents/Conditions | Outcome/Intermediate Product |

|---|---|---|---|

| 1 | Formation of sulfonamide backbone | Pentanesulfonyl chloride + ethylamine, aprotic solvent, inert atmosphere | N-ethylpentanesulfonamide |

| 2 | Perfluorination of pentane chain | Sulfur tetrafluoride (SF4) or cobalt trifluoride (CoF3), controlled temperature | Perfluorinated pentanesulfonamide backbone |

| 3 | N-substitution with hydroxyethyl | Ethylene oxide or 2-chloroethanol, base catalyst | 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- |

Analytical and Mechanistic Insights

- Reaction Monitoring: Techniques such as NMR spectroscopy, mass spectrometry, and IR spectroscopy are employed to confirm the successful introduction of fluorine atoms and the hydroxyethyl group.

- Yield Optimization: Reaction times, temperatures, and reagent stoichiometry are optimized to maximize yield and purity.

- Mechanistic Considerations: The fluorination step involves electrophilic fluorine transfer, while hydroxyethylation proceeds via nucleophilic substitution on the sulfonamide nitrogen.

Chemical Reactions Analysis

Types of Reactions

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: Nucleophilic substitution reactions can occur at the sulfonamide nitrogen or the fluorinated carbon atoms.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- has diverse applications in scientific research, including:

Chemistry: Used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.

Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme activities.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Mechanism of Action

The mechanism of action of 1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- involves interactions with molecular targets such as enzymes and receptors. The fluorinated groups enhance the compound’s binding affinity and specificity, leading to potent biological effects. The pathways involved may include inhibition of enzyme activities or modulation of receptor functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-Methyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-1-pentanesulfonamide (CAS 68298-13-5)

- Molecular Formula: C6H4F11NO2S

- Molecular Weight : 363.15 g/mol

- Key Differences :

N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-1-octanesulfonamide (CAS 4151-50-2)

- Molecular Formula: C10H6F17NO2S

- Molecular Weight : 527.19 g/mol

- Key Differences: Perfluoroalkyl Chain: C8F17 (vs. Substituent: Ethyl group only; lacks hydroxyethyl. Physical Properties: Higher molecular weight and boiling point (estimated >200°C) due to longer chain . Applications: Historical use in fire-fighting foams (similar to PFOS).

- Regulatory Status : Subject to strict regulations under Stockholm Convention due to C8 chain .

N-Ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,7-pentadecafluoro-N-(2-hydroxyethyl)-1-heptanesulfonamide (CAS 68555-76-0)

- Molecular Formula: C9H5F15NO3S (inferred)

- Molecular Weight : ~500 g/mol (estimated)

- Key Differences :

- Regulatory Status : Listed under TSCA §12(b) for significant new use reporting .

Data Tables

Table 1: Structural and Physical Comparison

| Compound (CAS) | Perfluoro Chain | Substituents | Molecular Weight (g/mol) | Boiling Point (°C) | LogP |

|---|---|---|---|---|---|

| 68555-74-8 (Target) | C5F11 | Ethyl, 2-hydroxyethyl | ~425 (estimated) | N/A | ~3.5* |

| 68298-13-5 (N-Methyl C5) | C5F11 | Methyl | 363.15 | 176.9 | 4.07 |

| 4151-50-2 (N-Ethyl C8) | C8F17 | Ethyl | 527.19 | >200* | 6.2* |

| 68555-76-0 (N-Ethyl C7) | C7F15 | Ethyl, 2-hydroxyethyl | ~500 | N/A | ~4.0* |

*Estimated based on structural analogs .

Table 2: Regulatory and Environmental Profiles

Key Findings

Biological Activity

1-Pentanesulfonamide, N-ethyl-1,1,2,2,3,3,4,4,5,5,5-undecafluoro-N-(2-hydroxyethyl)- (CAS Number: 68555-72-6) is a fluorinated sulfonamide compound with potential biological applications and environmental implications. Its unique structure features a perfluorinated alkyl chain that contributes to its chemical stability and bioactivity. This article explores the biological activity of this compound through various studies and data.

Toxicity and Environmental Impact

Research indicates that compounds similar to 1-pentanesulfonamide exhibit significant persistence in the environment due to their fluorinated nature. For instance:

- Stability : The compound is resistant to metabolic degradation and environmental breakdown processes. This stability raises concerns regarding its accumulation in biological systems and ecosystems .

- Toxicological Studies : Preliminary studies suggest potential toxicity to aquatic organisms. The environmental persistence of perfluorinated compounds can lead to bioaccumulation and biomagnification in food webs .

Interaction with Biological Systems

The biological activity of 1-pentanesulfonamide is influenced by its structural characteristics:

- Cellular Uptake : The hydrophilic hydroxyethyl group may facilitate cellular uptake in certain biological systems. However, the overall hydrophobic nature due to the perfluorinated chain could limit its bioavailability .

- Potential Pharmacological Uses : Some studies suggest that sulfonamides can exhibit antimicrobial properties. However, specific data on the antimicrobial efficacy of this compound remains limited .

Study on Fluorinated Compounds

A study investigating the environmental fate of fluorinated compounds highlighted that substances like 1-pentanesulfonamide could contribute to the formation of perfluorinated acids through atmospheric transformations . This raises concerns about indirect effects on human health and wildlife.

Toxicity Assessment in Aquatic Species

Research conducted on similar fluorinated sulfonamides revealed acute toxicity in various aquatic species. The findings suggested that even low concentrations could disrupt endocrine functions in fish . While direct studies on 1-pentanesulfonamide are scarce, its structural similarity to known toxicants warrants caution.

Data Table

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₀F₁₁NO₃S |

| Molar Mass | 421.230 g/mol |

| CAS Registry Number | 68555-72-6 |

| IUPAC Name | N-ethyl-1,1,2,...undecafluoro-N-(2-hydroxyethyl)-pentane-1-sulfonamide |

| Toxicity Potential | High (based on structural analogs) |

| Environmental Persistence | High |

Q & A

Q. What synthetic methodologies are employed for preparing this perfluorinated sulfonamide, and how do reaction conditions influence yield?

The synthesis typically involves fluorination and sulfonamide coupling. For example, allylation of sulfonamide precursors under controlled anhydrous conditions (e.g., using allyl bromide in DMF at 60–80°C) is a common step, as seen in analogous N-allyl perfluorosulfonamides . Key factors include maintaining inert atmospheres to prevent hydrolysis of fluorinated intermediates and optimizing stoichiometry to reduce byproducts like unreacted amines. Reaction monitoring via <sup>19</sup>F NMR can track fluorinated intermediate formation .

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

- <sup>19</sup>F NMR : Essential for confirming the undecafluoropentyl chain structure (distinct CF2 and CF3 signals).

- High-resolution mass spectrometry (HRMS) : Validates molecular weight (e.g., expected [M-H]<sup>−</sup> ion for C7H8F11NO3S).

- HPLC with charged aerosol detection (CAD) : Quantifies purity, as UV detection may fail due to lack of chromophores in perfluorinated chains .

Q. What physicochemical properties (e.g., solubility, log P) are pivotal for experimental design?

The compound is highly hydrophobic (log P > 5) due to its perfluorinated chain but gains limited aqueous solubility via the hydroxyl group. Solubility in polar aprotic solvents (e.g., DMSO, acetonitrile) is preferred for reactivity studies. Thermal stability up to 200°C is expected, based on decomposition profiles of similar perfluorosulfonamides .

Advanced Research Questions

Q. How does the compound’s structure influence its environmental persistence, and what degradation pathways are observed?

The undecafluorinated chain confers extreme resistance to hydrolysis and microbial degradation. Aerobic soil studies of analogous PFAS show half-lives >5 years, with primary degradation via slow defluorination under UV irradiation . Advanced oxidation processes (e.g., persulfate activation) may cleave C–S bonds, generating shorter-chain fluorinated acids . Contradictions arise in anaerobic environments, where some studies report negligible degradation, while others suggest reductive defluorination pathways—methodological variations in redox conditions may explain discrepancies .

Q. What analytical challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Matrix effects (e.g., protein binding) and low ng/L detection limits require:

- Sample preparation : Solid-phase extraction (SPE) with mixed-mode sorbents (e.g., WAX cartridges) to isolate sulfonamides.

- Ion-pair chromatography : Using tetrabutylammonium salts to enhance retention on C18 columns, coupled with tandem MS for specificity .

- Internal standards : Isotope-labeled analogs (e.g., <sup>13</sup>C6-PFHxS) correct recovery losses .

Q. How can computational models predict its interactions with biological targets (e.g., serum albumin)?

Molecular dynamics (MD) simulations using force fields parameterized for PFAS (e.g., OPLS-AA) reveal binding affinities to hydrophobic pockets of proteins. Free energy calculations (MM-PBSA) suggest strong van der Waals interactions between the fluorinated chain and albumin’s subdomains . Experimental validation via isothermal titration calorimetry (ITC) is recommended to resolve discrepancies between predicted and observed binding constants.

Q. What structural modifications could reduce bioaccumulation while retaining functionality?

- Shortening the fluorinated chain : Reduces log D but may compromise thermal stability.

- Introducing ether linkages : As seen in poly-oxyethylene derivatives, enhances biodegradability while maintaining surfactant properties .

- Hybrid sulfonamide-phosphonate groups : Increases polarity, as demonstrated in phosphate esters of related sulfonamides .

Contradictions and Resolutions

- Degradation Half-Lives : Discrepancies in anaerobic vs. aerobic conditions suggest need for standardized OECD 309/316 testing .

- Binding Affinities : Computational models may overestimate interactions due to incomplete parameterization of fluorine-protein forces; experimental validation is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.